6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis pathway for this compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.Molecular Structure Analysis
The molecular structure of this compound includes a dihydropyridinone ring system and a naphthalene group, which makes it highly stable and resistant to degradation.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reaction with nitromethane, and reaction with ammonium acetate.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, density, and molecular formula .Scientific Research Applications
Synthesis and Pharmacological Properties
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate derivatives are involved in various synthetic pathways and have shown potential in pharmacological research. For instance, a study by Abernathy (1978) discusses 1,4-Dihydropyridines with carboxy functions and substituted in the 4-position by phenyl or heterocyclic groups, showcasing their antihypertensive and coronary vessel dilator properties. This demonstrates the compound's role in cardiovascular research (Abernathy, 1978).
Voltage-Clamp Studies and Channel Structure Analysis
Visentin et al. (1999) conducted voltage-clamp studies on L-type Ca2+ channels with related compounds. Their research provided insights into the structure and function of these channels, particularly noting how certain enantiomers affected the voltage-dependent gating of L-type channels (Visentin et al., 1999).
Cholinesterase Inhibitory Activity
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, related to this compound, have been synthesized and evaluated as cholinesterase inhibitors. This research by Abedinifar et al. (2018) indicates their potential in treating diseases like Alzheimer's, highlighting their inhibitory effects on Aβ self-aggregation (Abedinifar et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Rajanarendar et al. (2013) synthesized novel dihydro benzofuro derivatives and evaluated them for antimicrobial and anti-inflammatory activities. They found that some compounds exhibited significant effects in these areas, indicating the potential therapeutic applications of these derivatives (Rajanarendar et al., 2013).
Cardiovascular Applications
The compound's role in cardiovascular health is further underscored by Higuchi et al. (1975), who developed a sensitive method to determine concentrations of a related compound, YC-93, in plasma. YC-93 is known for its cerebral vasodilator properties, highlighting the application of these compounds in cardiovascular studies (Higuchi et al., 1975).
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c1-8-6-11(13(17(20)21)14(18)16-8)23-15(19)12-7-9-4-2-3-5-10(9)22-12/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUZFPLYGJICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.